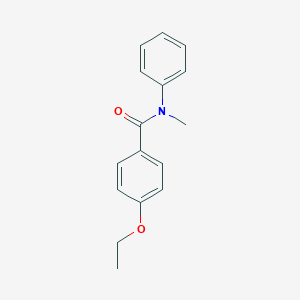

4-ethoxy-N-methyl-N-phenylbenzamide

Beschreibung

Eigenschaften

Molekularformel |

C16H17NO2 |

|---|---|

Molekulargewicht |

255.31 g/mol |

IUPAC-Name |

4-ethoxy-N-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C16H17NO2/c1-3-19-15-11-9-13(10-12-15)16(18)17(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |

InChI-Schlüssel |

IEDYFTYKLYZUQX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Structural Activity Relationships (SAR) : Ethoxy and morpholine groups in AS-4370 enhance gastrokinetic potency by optimizing steric and electronic interactions with 5-HT4 receptors . The target compound’s N-phenyl group may similarly modulate selectivity.

- Conformational Rigidity : Active anticonvulsant benzamides adopt conformations where substituents orient at 90–120° to the amide plane, enabling hydrogen bonding to targets like voltage-gated sodium channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.